3,5-Diethoxy-4-methysufonyl-benzaldehyde
Description
Its molecular formula is C₁₂H₁₆O₅S, with a molecular weight of 272.3 g/mol. The methylsulfonyl group is a strong electron-withdrawing moiety, while the ethoxy groups are electron-donating, creating unique electronic effects on the aromatic ring. This compound is hypothesized to serve as a synthetic precursor in pharmaceuticals or agrochemicals due to the aldehyde’s reactivity and the sulfonyl group’s prevalence in bioactive molecules.
Properties
Molecular Formula |
C12H16O5S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3,5-diethoxy-4-methylsulfonylbenzaldehyde |
InChI |
InChI=1S/C12H16O5S/c1-4-16-10-6-9(8-13)7-11(17-5-2)12(10)18(3,14)15/h6-8H,4-5H2,1-3H3 |
InChI Key |
WOPDLBXKAXGDNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1S(=O)(=O)C)OCC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Electronic Effects : The methylsulfonyl group in the target compound is electron-withdrawing, contrasting with the electron-donating methoxy or hydroxy groups in analogs like Syringaldehyde . This difference impacts reactivity; for example, the aldehyde in the target compound may exhibit enhanced electrophilicity, favoring nucleophilic addition reactions.
Research Findings and Data
Antioxidant Capacity Comparison
Note: The sulfonyl group in the target compound may diminish antioxidant efficacy compared to Syringaldehyde or caffeic acid, as electron-withdrawing groups reduce radical stabilization.
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